![molecular formula C11H13ClN4 B14566994 1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- CAS No. 61450-80-4](/img/structure/B14566994.png)
1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl-
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Overview
Description
1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
The synthesis of 1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- typically involves the reaction of 1H-1,2,4-triazol-3-amine with N-(2-chloroethyl)-N-methylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis or repair, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- can be compared with other similar compounds, such as:
Amitrole (1H-1,2,4-triazol-3-amine): A herbicide known for its mobility in plants and effectiveness against perennial weeds.
N-Nitroso Bis(2-chloroethyl)amine: A compound with similar structural features but different applications, primarily in the field of pharmaceuticals.
The uniqueness of 1H-1,2,4-Triazol-3-amine, N-(2-chloroethyl)-N-methyl-5-phenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61450-80-4 |
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Molecular Formula |
C11H13ClN4 |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H13ClN4/c1-16(8-7-12)11-13-10(14-15-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14,15) |
InChI Key |
VBUUIFNLKMDVMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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